molecular formula C23H25NO4 B613571 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid CAS No. 288617-73-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Cat. No. B613571
CAS RN: 288617-73-2
M. Wt: 379,45 g/mole
InChI Key:
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, often referred to as (S)-2-FMC, is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in various experiments and studies, such as in the synthesis of proteins, peptides, and other biopolymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes. In

Scientific Research Applications

  • Synthesis and Application in Peptide Synthesis : Fmoc derivatives, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, have been successfully applied in peptide synthesis. They are used as protecting groups for amino acids in solid-phase peptide synthesis, demonstrating their utility in the preparation of bioactive peptides and proteins (Ellmerer-Müller et al., 1998); (Šebesta & Seebach, 2003).

  • Enzyme-activated Surfactants : Fmoc-protected amino acids have been used as surfactants for carbon nanotubes, facilitating their dispersion in aqueous solutions. This application is significant in nanotechnology and materials science (Cousins et al., 2009).

  • Self-Assembled Structures : Fmoc modified aliphatic amino acids, including Fmoc derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, have been studied for their self-assembling properties. These studies are critical for understanding molecular self-assembly and its applications in nanotechnology and materials science (Gour et al., 2021).

  • Solid Phase Synthesis : The compound has been utilized in solid-phase syntheses, which is a method for the synthesis of polymers, peptides, and other chemical compounds. This application is relevant for the pharmaceutical industry and drug development (Pelay-Gimeno et al., 2016).

  • Luminescent Molecular Crystals : The compound has been used in the synthesis of luminescent molecular crystals, which are important in the field of optoelectronics and materials science (Zhestkij et al., 2021).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of stapled peptides . These peptides are designed to interact with various cellular targets, including proteins and membranes, depending on the specific sequence of the peptide.

Mode of Action

The compound, also known as (S)-N-FMoc-2-(4’-pentenyl)alanine, is a building block for the preparation of stapled peptides . Stapled peptides are a type of modified peptide where a ‘staple’ (a hydrocarbon linker) is introduced into the peptide to lock it into a specific conformation . This enhances the peptide’s ability to penetrate cells and increases its stability .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the sequence of the stapled peptide it is incorporated into. Stapled peptides can disrupt protein-protein interactions, which can influence a variety of biochemical pathways .

Pharmacokinetics

They have enhanced stability, cell-penetrating ability, and target affinity .

Result of Action

The result of the compound’s action is the creation of stapled peptides with enhanced properties. These peptides can penetrate cells more effectively and are more stable than their unstapled counterparts . The specific molecular and cellular effects would depend on the sequence of the stapled peptide.

Action Environment

The action of this compound, and the stapled peptides it helps create, can be influenced by various environmental factors. For example, the presence of certain enzymes can affect the stability of the peptides. Additionally, the physical properties of the cellular environment, such as pH and temperature, can also impact the efficacy of these peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJFPZWLOJOINV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670477
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

CAS RN

288617-73-2
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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